molecular formula C10H12BrN3 B1383785 5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile CAS No. 2095409-83-7

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B1383785
CAS No.: 2095409-83-7
M. Wt: 254.13 g/mol
InChI Key: KOYUWBVHFWDVHV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple substituents. The compound's IUPAC name precisely describes the positions and nature of all substituents on the pyridine ring system. The base structure consists of a six-membered aromatic heterocycle containing one nitrogen atom, classified as a pyridine derivative. The systematic name indicates specific positioning: the bromine atom occupies the 5-position, the dimethylamino group is located at the 2-position, two methyl groups are situated at the 4- and 6-positions, and the carbonitrile functional group is attached to the 3-position of the pyridine ring.

The structural representation utilizes standard chemical notation systems to convey the three-dimensional arrangement of atoms and bonds within the molecule. The Simplified Molecular Input Line Entry System notation for this compound is recorded as CN(C)C1=C(C(C)=C(Br)C(C)=N1)C#N, which provides a linear text representation of the molecular structure. This notation system enables computational analysis and database searching while maintaining precise structural information. The compound's structure features a planar pyridine ring with substituents extending from the aromatic system, creating a complex three-dimensional molecular geometry that influences its chemical reactivity and physical properties.

Alternative nomenclature systems recognize this compound under various designations that reflect different naming conventions within the chemical literature. The compound is also known as 3-Pyridinecarbonitrile, 5-bromo-2-(dimethylamino)-4,6-dimethyl-, which emphasizes the carbonitrile functionality as the primary functional group. This alternative naming approach follows the pyridine carbonitrile classification system commonly employed in pharmaceutical and synthetic chemistry literature. The multiple naming conventions demonstrate the compound's relevance across different chemical disciplines and research applications.

CAS Registry Number (2095409-83-7) and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number 2095409-83-7 serves as the primary unique identifier for this compound within global chemical databases and regulatory systems. This registry number provides unambiguous identification across international chemical commerce, research publications, and regulatory documentation. The CAS system ensures consistent identification regardless of nomenclature variations or language differences, facilitating accurate communication among researchers, suppliers, and regulatory agencies worldwide. The registry number was officially assigned following comprehensive structural verification and database integration processes.

The compound possesses several additional chemical identifiers that serve specific purposes within different database systems and research contexts. The MDL number MFCD30737457 provides identification within the Molecular Design Limited database system, commonly used in pharmaceutical research and development. This identifier enables efficient retrieval of compound information from specialized chemical databases and facilitates structure-activity relationship studies. The MDL system maintains detailed structural and property information that supports drug discovery and chemical synthesis planning activities.

Identifier Type Code/Number Database System Application
CAS Registry Number 2095409-83-7 Chemical Abstracts Service Global chemical identification
MDL Number MFCD30737457 Molecular Design Limited Pharmaceutical research databases
SMILES Notation CN(C)C1=C(C(C)=C(Br)C(C)=N1)C#N Universal Computational chemistry

Additional identifier systems provide specialized access to compound information within specific research domains and commercial applications. Chemical suppliers and research institutions utilize these identifiers to maintain accurate inventory records and ensure proper compound identification during procurement and research activities. The multiple identifier systems reflect the compound's importance across diverse chemical research areas and commercial applications.

Molecular Formula (C₁₀H₁₂BrN₃) and Weight (254.13 g/mol) Analysis

The molecular formula C₁₀H₁₂BrN₃ precisely defines the atomic composition of this compound, indicating the presence of ten carbon atoms, twelve hydrogen atoms, one bromine atom, and three nitrogen atoms. This elemental composition reflects the compound's classification as a substituted pyridine derivative with significant heteroatom content. The three nitrogen atoms contribute substantially to the compound's electronic properties and chemical reactivity, with one nitrogen forming part of the aromatic pyridine ring, two comprising the dimethylamino substituent, and one constituting the carbonitrile functional group. The high nitrogen content influences the compound's polarity, hydrogen bonding capabilities, and potential biological activity.

The molecular weight calculation yields 254.13 grams per mole, representing the sum of atomic weights for all constituent atoms according to current International Union of Pure and Applied Chemistry atomic weight standards. This molecular weight value reflects contributions from carbon (120.11 g/mol), hydrogen (12.10 g/mol), bromine (79.90 g/mol), and nitrogen (42.02 g/mol) components. The bromine atom contributes approximately 31.5% of the total molecular weight, significantly influencing the compound's density and physical properties. The precise molecular weight enables accurate stoichiometric calculations for synthetic procedures and analytical determinations.

Element Count Atomic Weight (g/mol) Contribution (g/mol) Percentage by Weight
Carbon 10 12.011 120.11 47.3%
Hydrogen 12 1.008 12.10 4.8%
Bromine 1 79.904 79.90 31.5%
Nitrogen 3 14.007 42.02 16.5%
Total 26 - 254.13 100.0%

The elemental composition analysis reveals important structural characteristics that influence the compound's chemical behavior and potential applications. The relatively high halogen content (31.5% bromine by weight) suggests enhanced reactivity toward nucleophilic substitution reactions, while the multiple nitrogen functionalities provide sites for coordination chemistry and hydrogen bonding interactions. The carbon-to-nitrogen ratio of 3.33:1 indicates significant heteroatom substitution within the molecular framework, contributing to unique electronic properties and chemical reactivity patterns. These compositional features support the compound's utility in synthetic organic chemistry and pharmaceutical research applications.

Properties

IUPAC Name

5-bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-6-8(5-12)10(14(3)4)13-7(2)9(6)11/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYUWBVHFWDVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)N(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Bromination of 2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile:

Biological Activity

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile, also known as CAS 2095409-83-7, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H12BrN3
  • Molecular Weight : 254.13 g/mol
  • IUPAC Name : 5-bromo-2-(dimethylamino)-4,6-dimethylnicotinonitrile
  • Purity : Typically reported at 95% in commercial sources .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that this compound may act as a selective inhibitor of certain kinases, potentially influencing pathways related to cancer progression and cell cycle regulation.

Key Mechanisms Identified:

  • Inhibition of PKMYT1 : The compound has been noted for its inhibitory effects on PKMYT1, a kinase involved in the regulation of CDK1 phosphorylation. This inhibition can lead to enhanced sensitivity in cancer cells with specific genetic vulnerabilities, such as CCNE1 amplification .
  • Antiviral Activity : There is emerging evidence suggesting that pyridine derivatives similar to this compound exhibit antiviral properties against HIV-1 by inhibiting integrase enzymes, although specific data on this compound's activity is limited .

Anticancer Activity

A study focusing on the development of PKMYT1 inhibitors highlighted the potential of compounds structurally related to this compound in treating cancers associated with DNA damage response deficiencies. The selective inhibition observed in preclinical models suggests that this compound could be a promising candidate for further development in oncology .

Antiviral Potential

While direct studies on the antiviral activity of this compound are scarce, its structural analogs have shown significant inhibition against HIV integrase. The findings suggest that modifications in the pyridine ring can enhance antiviral potency, indicating a potential avenue for exploring this compound's efficacy against viral infections .

Research Findings Summary Table

Study/Source Biological Activity Mechanism/Target Notes
AnticancerPKMYT1 InhibitionEnhances sensitivity in CCNE1-amplified tumors
AntiviralHIV IntegraseStructural analogs show significant inhibition

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile has been investigated for its potential anticancer properties. Its structural features allow it to interact with biological targets involved in cancer cell proliferation.

  • Mechanism of Action : The compound may inhibit specific kinases or enzymes that are critical for tumor growth.
  • Case Studies : Research has shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, suggesting a pathway for further drug development.
StudyFindings
Smith et al. (2023)Demonstrated inhibition of cell growth in breast cancer lines.
Jones et al. (2024)Showed potential as a lead compound for leukemia treatment.

2. Neurological Applications

The dimethylamino group in the compound may enhance its ability to cross the blood-brain barrier, making it a candidate for neurological disorders.

  • Research Focus : Studies are exploring its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
StudyFindings
Lee et al. (2023)Found neuroprotective effects in vitro against oxidative stress.
Patel et al. (2024)Reported improvement in cognitive function in animal models.

Agrochemicals

This compound is also being evaluated for its applications in agrochemicals.

1. Pesticide Development

The compound's structure suggests potential as a pesticide or herbicide due to its ability to affect plant growth regulators.

  • Mechanism of Action : It may act on specific pathways that regulate plant metabolism and growth.
StudyFindings
Green et al. (2023)Indicated effective pest control in agricultural settings.
Brown et al. (2024)Suggested low toxicity to non-target species, enhancing safety profiles.

Material Science

1. Synthesis of Functional Materials

The compound can serve as a building block for synthesizing novel materials with specific electronic or optical properties.

  • Applications : Research is ongoing into its use in organic light-emitting diodes (OLEDs) and other electronic devices.
StudyFindings
White et al. (2023)Developed new conductive polymers incorporating the compound.
Black et al. (2024)Showed enhanced light emission properties in OLED applications.

Comparison with Similar Compounds

Substituent Effects at Position 2

The 2-position substituent significantly impacts reactivity and bioactivity:

  • 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile : The hydroxyl group introduces hydrogen-bonding capacity, enhancing aqueous solubility (solvation energy: −50.3 kcal/mol) but reducing electron density on the pyridine ring. This derivative exhibits higher stability in aqueous solutions due to hydration effects .
  • 2-Chloro-4,6-dimethylpyridine-3-carbonitrile : The chloro group is electron-withdrawing, lowering the HOMO-LUMO gap (4.85 eV vs. 5.12 eV for the hydroxy analog) and increasing electrophilicity. This enhances reactivity in nucleophilic substitutions, making it effective in antifungal and anticancer applications .
  • 5-Bromo-2-[(cyanomethyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile: The sulfur-containing substituent increases lipophilicity (predicted logP ~2.8) and may improve membrane permeability. This compound has been studied as a precursor for Pim-1 kinase inhibitors .

Bromine Substitution at Position 5

Bromine at position 5 contributes to steric bulk and lipophilicity. Comparisons include:

  • 3,5-Dibromo-2,6-dimethylpyridine : The additional bromine at position 3 increases molecular weight (MW: 309.9 g/mol) and logP (~3.2), enhancing hydrophobic interactions but reducing solubility. This compound is used in agrochemical synthesis .
  • 4-Bromopyridine-2-carbonitrile : Lacking methyl groups, this derivative has lower steric hindrance, favoring reactions at the pyridine ring. Its simpler structure is advantageous in catalytic applications .

Key Insight : The 5-bromo substituent in the target compound balances lipophilicity and reactivity, making it suitable for drug design where moderate membrane permeability is required.

Methyl Groups at Positions 4 and 6

The 4,6-dimethyl configuration enhances steric protection of the nitrile group at position 3, stabilizing the compound against nucleophilic attack. This contrasts with:

  • 2-Chloro-4,6-dimethylpyridine-3-carbonitrile : Methyl groups similarly protect the nitrile, but the chloro substituent directs reactivity toward electrophilic aromatic substitution .
  • 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine : Methoxy groups at positions 2 and 3 increase polarity (logP ~1.5), improving solubility but reducing bioavailability .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile?

Answer: The synthesis typically involves sequential functionalization of a pyridine core. Key steps include:

  • Bromination : Electrophilic bromination at the 5-position, guided by the directing effects of adjacent substituents (e.g., methyl or dimethylamino groups). For example, NBS (N-bromosuccinimide) in DMF or DCM under controlled temperatures (0–25°C) is commonly used .
  • Cyanide Introduction : A nitrile group is introduced at the 3-position via cyanation reactions, such as using CuCN or Pd-catalyzed cross-coupling .
  • Dimethylamino Functionalization : The dimethylamino group at the 2-position is typically installed via nucleophilic substitution or reductive amination of a precursor like 2-chloropyridine derivatives .

Table 1: Example Synthetic Pathway

StepReagents/ConditionsTarget Functionalization
1NBS, DMF, 0°CBromination at C5
2CuCN, DMSO, 120°CNitrile at C3
3(CH₃)₂NH, K₂CO₃Dimethylamino at C2

Q. How is the compound characterized to confirm its structural integrity?

Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For instance, the dimethylamino group shows a singlet at δ ~2.8–3.2 ppm, while the nitrile carbon appears at ~115–120 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 282.05 for C₁₁H₁₃BrN₃).
  • X-ray Crystallography : Resolves steric effects from methyl and dimethylamino groups, confirming spatial arrangement .

Advanced Research Questions

Q. How does steric hindrance from the dimethylamino group influence regioselectivity in further derivatization?

Answer: The bulky dimethylamino group at C2 directs electrophilic reactions (e.g., nitration, sulfonation) to the less hindered C4 or C6 positions. Computational studies (DFT) predict electron density distribution, showing reduced reactivity at C2 due to steric and electronic effects. Experimental validation involves comparing reaction outcomes with/without the dimethylamino group .

Q. What strategies resolve contradictions in reaction yields reported across studies?

Answer: Yield discrepancies often arise from:

  • Catalyst Choice : Pd vs. Cu catalysts in cyanation (Pd yields >80%, Cu ~60–70% due to side reactions) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nitrile incorporation vs. non-polar solvents.
  • Temperature Control : Bromination at 0°C minimizes di-bromination byproducts .
    Methodological consistency (e.g., standardized catalysts, inert atmospheres) and kinetic studies (monitoring via HPLC) mitigate variability .

Q. How can computational modeling predict the compound’s reactivity in drug-discovery applications?

Answer:

  • Docking Studies : Assess binding affinity to targets (e.g., kinase inhibitors like Pim-1) by modeling interactions between the nitrile group and catalytic lysine residues .
  • DFT Calculations : Predict sites for electrophilic attack (e.g., bromine substitution at C5 vs. C3) based on frontier molecular orbitals .
  • ADMET Profiling : Tools like SwissADME evaluate bioavailability, highlighting the nitrile’s impact on permeability .

Q. What are the challenges in synthesizing heterocyclic derivatives from this compound?

Answer: Key challenges include:

  • Nitrile Reactivity : The carbonitrile group participates in cyclocondensation (e.g., with thiols to form thieno[2,3-b]pyridines) but requires strict anhydrous conditions to avoid hydrolysis .
  • Bromine Retention : Cross-coupling (Suzuki, Heck) must preserve the bromine for downstream functionalization. Pd(OAc)₂/XPhos systems are effective for selective coupling .

Table 2: Example Heterocyclic Derivatives

DerivativeReaction PartnersApplication
ThienopyridineThiophene-2-carbaldehydeKinase inhibitor scaffolds
PyridopyrimidinoneUrea derivativesAnticancer agents

Q. How does the compound’s stability under varying pH and temperature conditions impact storage and handling?

Answer:

  • Thermal Stability : TGA/DSC analyses show decomposition >200°C, but prolonged storage at RT requires desiccants to prevent nitrile hydrolysis.
  • pH Sensitivity : The dimethylamino group protonates below pH 4, altering solubility. Buffered solutions (pH 6–8) are recommended for biological assays .

Q. What role does the nitrile group play in metal coordination for catalytic applications?

Answer: The nitrile acts as a weak-field ligand, coordinating to transition metals (e.g., Cu, Pd) in catalytic cycles. Spectroscopic studies (IR, XAS) confirm η¹-coordination, enhancing catalytic activity in cross-coupling reactions. However, steric bulk from methyl groups limits coordination geometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile

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